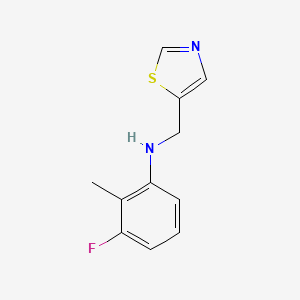
3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, a fluorine atom, and a methyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3-fluoro-2-methylaniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylaniline: Lacks the thiazole ring, making it less versatile in biological applications.
2-Methyl-N-(thiazol-5-ylmethyl)aniline: Does not have the fluorine atom, resulting in different electronic properties and reactivity.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in other substituents, leading to varied biological activities.
Uniqueness
3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is unique due to the combination of the thiazole ring, fluorine atom, and methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C11H11FN2S |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11FN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |
InChI Key |
IEPQFFMYSNIYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



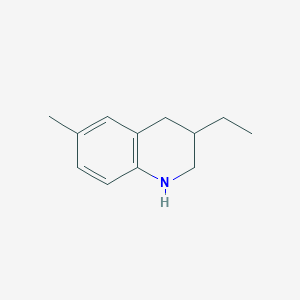
![4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13289094.png)
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13289098.png)
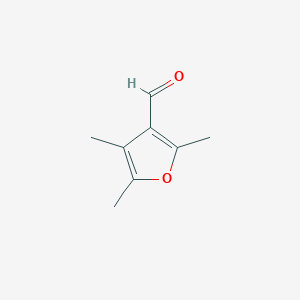
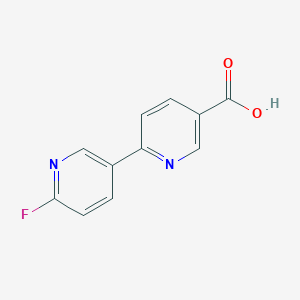
![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13289108.png)
![(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13289112.png)
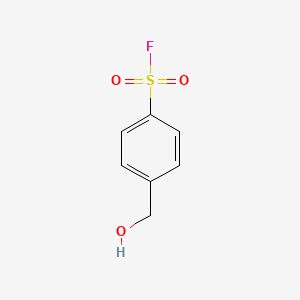
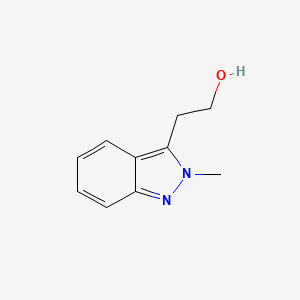
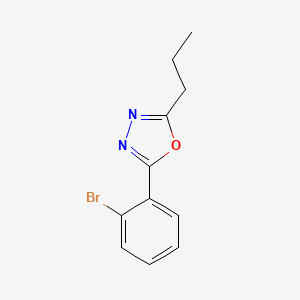
amine](/img/structure/B13289125.png)
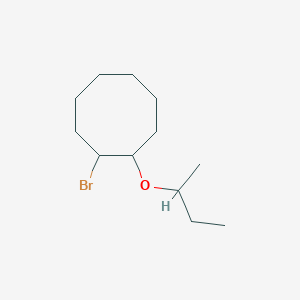
![1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13289138.png)
